

The Pharmacological Profile of AC260584: An In-depth Technical Guide

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Compound of Interest

Compound Name: AC260584

Cat. No.: B1664316

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Abstract

AC260584 is a potent and orally bioavailable allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR).[1] It exhibits functional selectivity for the M1 receptor subtype over M2, M3, M4, and M5 subtypes.[1] Preclinical studies have demonstrated its pro-cognitive and antipsychotic-like effects, suggesting its potential as a therapeutic agent for cognitive impairments associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia. This document provides a comprehensive overview of the pharmacological properties of **AC260584**, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols for its characterization.

Introduction

The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus and cortex. Its activation is a key target for the development of therapeutics aimed at improving cognitive function. **AC260584** has emerged as a significant research compound due to its selective activation of the M1 receptor through an allosteric binding site, which offers potential advantages over orthosteric agonists in terms of subtype selectivity and safety profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for **AC260584**'s activity at muscarinic receptors. While potent and efficacious at the M1 receptor, specific quantitative data for binding affinity (K_i) and functional activity (EC₅₀, E_{max}) at M2, M3, M4, and M5 receptors are not extensively available in publicly accessible literature, reflecting its high functional selectivity.

Table 1: In Vitro Functional Activity of AC260584 at the Human M1 Muscarinic Receptor

Parameter	Value	Assay Type	Reference
pEC ₅₀	7.6 - 7.7	Cell Proliferation, Phosphatidylinositol Hydrolysis, Calcium Mobilization	[1]
Efficacy	90-98% (relative to Carbachol)	Cell Proliferation, Phosphatidylinositol Hydrolysis, Calcium Mobilization	[1]

Table 2: Muscarinic Receptor Subtype Selectivity Profile of AC260584

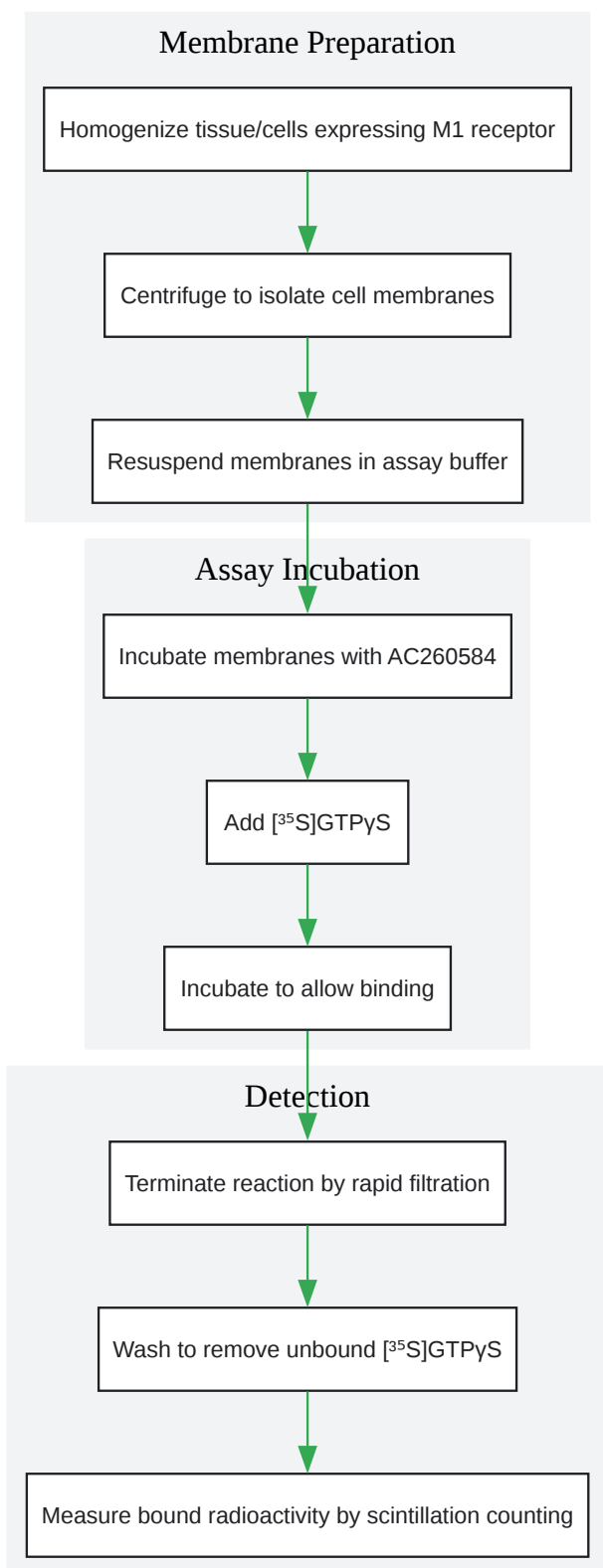
Receptor Subtype	Binding Affinity (Ki)	Functional Activity (EC50)	Efficacy (Emax)
M1	Data not available	Potent agonist (pEC50 7.6-7.7)[1]	High (90-98% of Carbachol)[1]
M2	Functionally selective over M2[1]	Data not available	Data not available
M3	Functionally selective over M3[1]	Data not available	Data not available
M4	Functionally selective over M4[1]	Data not available	Data not available
M5	Functionally selective over M5[1]	Data not available	Data not available

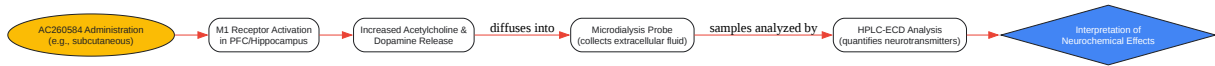
Mechanism of Action and Signaling Pathways

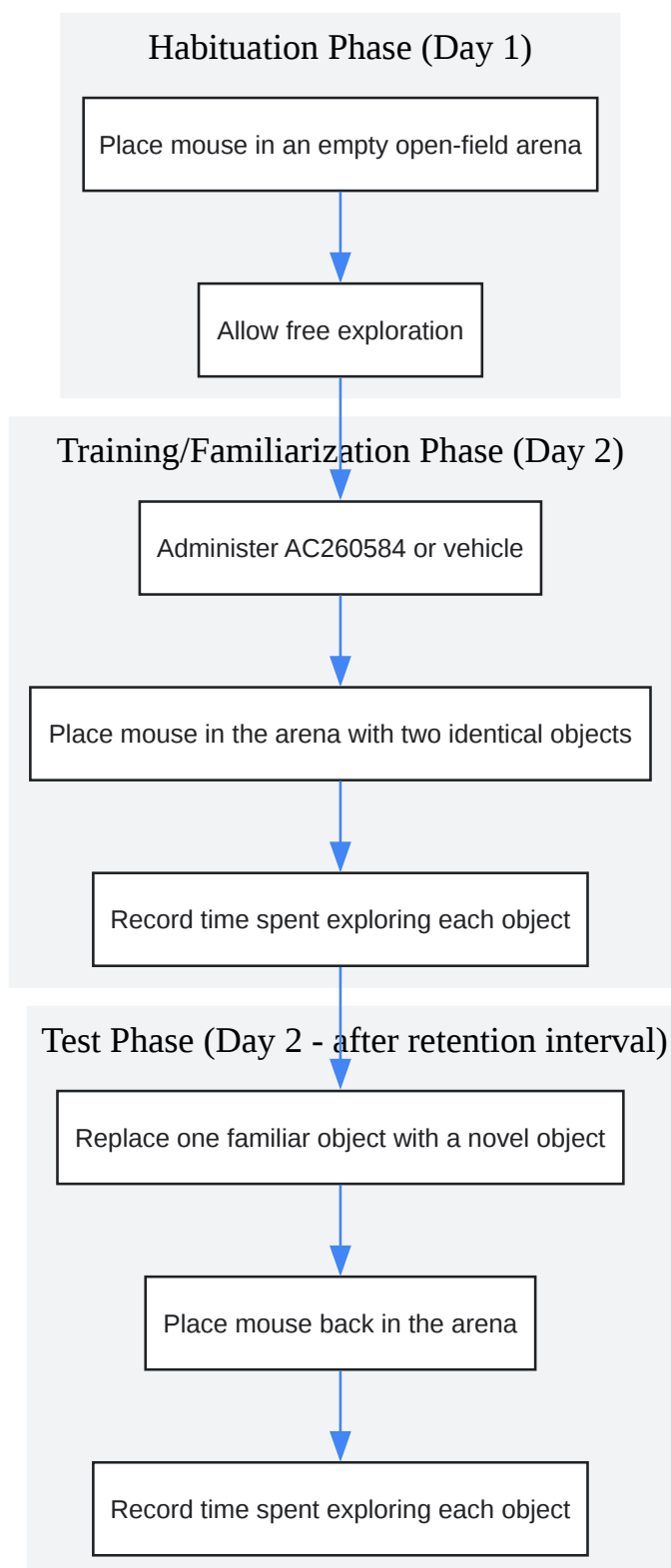
AC260584 acts as an allosteric agonist at the M1 muscarinic receptor. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine. This allosteric binding stabilizes a conformation of the receptor that leads to its activation and the initiation of downstream signaling cascades.

One of the key signaling pathways activated by **AC260584** is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This activation has been observed in brain regions critical for cognition, including the hippocampus, prefrontal cortex, and perirhinal cortex.[1] The M1 receptor-dependent nature of this ERK1/2 activation has been confirmed in studies using M1 receptor knockout mice, where the effect of **AC260584** was absent.[1]









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References

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